molecular formula C13H23NO5 B1403253 (2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate CAS No. 1363378-14-6

(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

Cat. No. B1403253
CAS RN: 1363378-14-6
M. Wt: 273.33 g/mol
InChI Key: ZGUGBQXPZDHWHV-NXEZZACHSA-N
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Description

“(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate” is a chemical compound that has gained significant importance in the field of medicinal chemistry. It’s used in pharmaceutical intermediates, inhibitors/agonists, catalysts and ligands, heterocyclic building blocks, and aliphatic heterocycles .


Molecular Structure Analysis

The molecular formula of this compound is C13H23NO5 . It has a molecular weight of 273.33 g/mol . The compound includes elements such as carbon, hydrogen, nitrogen, and oxygen .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.33 g/mol . Other physical and chemical properties like boiling point, melting point, and density are not specified in the search results.

Scientific Research Applications

  • Synthesis Improvements : A study by Can (2012) focused on optimizing the synthesis of a related compound, ethyl(2R,4R)-4-methylpiperidine-2-carboxylate. This research aimed at improving the overall yield, thereby reducing production costs, which is crucial for large-scale applications in pharmaceutical and chemical industries (Can, 2012).

  • Solid-Phase Peptide Synthesis : Machetti et al. (2004) explored the preparation of (2S,4S)- and (2S,4R)-4-aminopipecolic acid, starting from enantiopure ethyl (2S)-4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate. These amino acids are essential for solid-phase peptide synthesis, indicating the role of these compounds in the synthesis of complex peptides and proteins (Machetti et al., 2004).

  • Formation of Hydroxyprolines : Kimura, Nagano, and Kinoshita (2002) described a method for preparing α,β-didehydroamino acid derivatives, which were then converted to (2S, 4S)- and (2R, 4R)-4-hydroxyprolines. This shows the utility of related compounds in synthesizing important amino acid derivatives (Kimura, Nagano, & Kinoshita, 2002).

  • Lipase-Catalyzed Transformations : Aurell et al. (2014) developed a synthesis method for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, highlighting the role of lipase-catalyzed reactions in synthesizing complex organic compounds. This showcases the importance of enzymatic processes in organic synthesis (Aurell et al., 2014).

  • New Protecting Groups : Robles, Pedroso, and Grandas (1993) introduced a new base-labile carboxyl protecting group, demonstrating the utility of such compounds in protecting sensitive functional groups during chemical reactions (Robles, Pedroso, & Grandas, 1993).

  • Palladium-Catalyzed Carbonylation : Gabriele et al. (2012) presented a palladium iodide-catalyzed approach for the synthesis of functionalized pyrrole derivatives using N-Boc-1-amino-3-yn-2-ols, highlighting the role of transition metal catalysis in organic synthesis (Gabriele et al., 2012).

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUGBQXPZDHWHV-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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